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Compound of Interest

Compound Name: J-104129

Cat. No.: B608162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of J-
104129, a potent and selective antagonist of the muscarinic M3 receptor. The following

sections detail its mechanism of action, supported by quantitative data, experimental

methodologies, and visual representations of relevant biological pathways and workflows.

Core Mechanism of Action
J-104129 functions as a competitive antagonist at the muscarinic M3 acetylcholine receptor.[1]

Its chemical designation is (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-

hydroxy-2-phenylacetamide.[1] By binding to the M3 receptor, J-104129 prevents the

endogenous ligand, acetylcholine (ACh), from activating the receptor. This inhibition blocks the

downstream signaling cascade typically initiated by M3 receptor activation, leading to a

relaxation of smooth muscle, particularly in the airways.[1]

Receptor Binding and Selectivity Profile
J-104129 exhibits a high degree of selectivity for the muscarinic M3 receptor over the M2

subtype, which is a critical characteristic for minimizing cardiac side effects associated with

non-selective muscarinic antagonists.[1] The compound also shows selectivity over the M1

receptor.

Table 1: Receptor Binding Affinity of J-104129
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Receptor Subtype Ki (nM) Selectivity (M2/M3)

Human Muscarinic M1 19 -

Human Muscarinic M2 490 120-fold

Human Muscarinic M3 4.2 -

Data sourced from references[1].

Table 2: In Vitro and In Vivo Potency of J-104129

Assay Species Parameter Value

Isolated Trachea
(M3)

Rat KB (nM) 3.3

Right Atria (M2) Rat KB (nM) 170

ACh-Induced

Bronchoconstriction
Rat ED50 (mg/kg, oral) 0.58

Data sourced from references[1].

Signaling Pathway of the M3 Receptor and Inhibition
by J-104129
The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq

alpha subunit. Upon activation by acetylcholine, it initiates a signaling cascade that results in

smooth muscle contraction. J-104129 blocks this pathway at the receptor level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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